(R)-2-(pyrrolidin-3-yl)ethanol hydrochloride
Overview
Description
®-2-(pyrrolidin-3-yl)ethanol hydrochloride is a chemical compound with the molecular formula C5H12ClNO. . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used in various chemical and biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(pyrrolidin-3-yl)ethanol hydrochloride typically involves the reduction of pyrrolidin-3-one followed by the introduction of an ethanol group. One common method is the catalytic hydrogenation of pyrrolidin-3-one in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting ®-2-(pyrrolidin-3-yl)ethanol is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of ®-2-(pyrrolidin-3-yl)ethanol hydrochloride may involve continuous flow processes to enhance efficiency and yield. These methods often utilize flow microreactors, which allow for precise control over reaction conditions and improved scalability .
Chemical Reactions Analysis
Types of Reactions
®-2-(pyrrolidin-3-yl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidin-3-one, while reduction may produce more saturated alcohols .
Scientific Research Applications
®-2-(pyrrolidin-3-yl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of ®-2-(pyrrolidin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and function. Additionally, it may interact with receptors in biological systems, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(pyrrolidin-3-yl)ethanol hydrochloride
- ®-3-HydroxyMethylpyrrolidine hydrochloride
- (S)-3-HydroxyMethylpyrrolidine hydrochloride
Uniqueness
®-2-(pyrrolidin-3-yl)ethanol hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This stereochemistry is crucial in applications where chiral specificity is important, such as in the synthesis of pharmaceuticals .
Properties
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-4-2-6-1-3-7-5-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUPXZZFQCQRSC-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421010-54-9 | |
Record name | 2-[(3R)-pyrrolidin-3-yl]ethan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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